3-Fluoro-4-(piperazin-1-ylmethyl)phenol
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Overview
Description
3-Fluoro-4-(piperazin-1-ylmethyl)phenol is a chemical compound that belongs to the class of substituted phenylpiperazines. These compounds are known for their diverse pharmacological activities, particularly in the field of neuropharmacology. The presence of both fluorine and piperazine moieties in the structure makes it a compound of interest for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperazin-1-ylmethyl)phenol typically involves the nucleophilic substitution reaction of a fluorinated benzene derivative with a piperazine derivative. One common method includes the reaction of 3-fluorophenol with piperazine in the presence of a suitable base and solvent. The reaction conditions often involve heating the mixture to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperazin-1-ylmethyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The piperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-fluorinated phenols.
Substitution: Various substituted phenylpiperazines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors, particularly in the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors such as dopamine and serotonin receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylpiperazine: Another fluorinated phenylpiperazine with similar neuropharmacological properties.
3-Chloro-4-(piperazin-1-ylmethyl)phenol: A chlorinated analogue with different reactivity and pharmacological profile.
4-(Piperazin-1-ylmethyl)phenol: A non-fluorinated analogue with distinct chemical and biological properties
Uniqueness
3-Fluoro-4-(piperazin-1-ylmethyl)phenol is unique due to the presence of both fluorine and piperazine moieties, which confer specific chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H17FN2O |
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Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2O/c1-16-11-3-2-10(12(13)8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
BVGBSIYYAKUSLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)F |
Origin of Product |
United States |
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